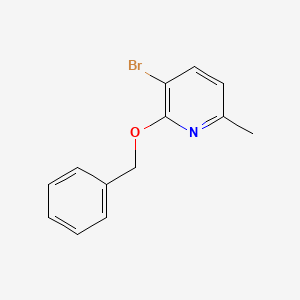

2-(Benzyloxy)-3-bromo-6-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1206774-24-4 |

|---|---|

Molecular Formula |

C13H12BrNO |

Molecular Weight |

278.14 g/mol |

IUPAC Name |

3-bromo-6-methyl-2-phenylmethoxypyridine |

InChI |

InChI=1S/C13H12BrNO/c1-10-7-8-12(14)13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

InChI Key |

QPLPZIVXBMYTTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-(Benzyloxy)-3-bromo-6-methylpyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Benzyloxy)-3-bromo-6-methylpyridine is a substituted pyridine derivative with significant potential as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] The precise arrangement of its benzyloxy, bromo, and methyl substituents on the pyridine core dictates its reactivity and utility. Therefore, unambiguous structural confirmation is a critical prerequisite for its use in any synthetic endeavor. This guide provides a comprehensive, multi-technique approach to the chemical structure analysis of this compound, integrating insights from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The narrative emphasizes the causal logic behind experimental choices and data interpretation, ensuring a self-validating analytical workflow.

Foundational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution, providing unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like this compound, a full suite of 1D and 2D NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Framework

The ¹H NMR spectrum provides the initial blueprint of the molecule's proton environments. The expected chemical shifts are governed by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the bromine substituent, combined with the influence of the benzyloxy and methyl groups, creates a distinct pattern of signals.[2][3]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz): The chemical shifts for protons on a pyridine ring are significantly influenced by the nature and position of its substituents.[4][5]

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.45 - 7.55 | Doublet (d) | JH4-H5 = 8.0 - 9.0 | Located para to the ring nitrogen and ortho to the electron-withdrawing bromine atom, leading to a significant downfield shift. Coupled only to H-5. |

| H-5 | 6.80 - 6.90 | Doublet (d) | JH5-H4 = 8.0 - 9.0 | Located ortho to the electron-donating methyl group, resulting in an upfield shift relative to H-4. Coupled only to H-4. |

| Benzyl-CH₂ | 5.40 - 5.50 | Singlet (s) | N/A | Methylene protons adjacent to an oxygen atom and an aromatic ring. The absence of adjacent protons results in a singlet. |

| Phenyl H (ortho, meta, para) | 7.30 - 7.45 | Multiplet (m) | N/A | Protons of the phenyl ring, typically appearing as a complex multiplet in this region. |

| Methyl-CH₃ | 2.40 - 2.50 | Singlet (s) | N/A | Protons of the methyl group attached to the pyridine ring. The absence of adjacent protons results in a singlet. |

Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The prediction of chemical shifts can be guided by established increment calculation methods for substituted pyridines.[6][7][8]

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2 | 158 - 162 | Attached to the electronegative nitrogen and the benzyloxy group, causing a strong downfield shift. |

| C-6 | 155 - 159 | Attached to the ring nitrogen and substituted with a methyl group. |

| C-4 | 139 - 142 | Aromatic CH carbon, shifted downfield due to its position relative to the nitrogen and bromine. |

| Phenyl C (ipso) | 135 - 137 | The carbon of the phenyl ring attached to the benzyloxy oxygen. |

| Phenyl C (ortho, meta, para) | 127 - 129 | Standard chemical shift range for unsubstituted phenyl carbons. |

| C-5 | 118 - 122 | Aromatic CH carbon, shifted upfield relative to C-4 due to the influence of the adjacent methyl group. |

| C-3 | 110 - 114 | Attached to the bromine atom; the heavy atom effect and electronic factors place it in this region. |

| Benzyl-CH₂ | 70 - 72 | Aliphatic carbon attached to an oxygen atom. |

| Methyl-CH₃ | 22 - 25 | Aliphatic carbon of the methyl group. |

2D NMR for Unambiguous Assignment

While 1D spectra provide foundational data, 2D NMR is required for self-validating, definitive proof of structure.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A crucial correlation would be observed between the H-4 and H-5 signals, confirming their adjacent positions on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would definitively link the H-4, H-5, benzyl, and methyl proton signals to their corresponding carbon signals (C-4, C-5, Benzyl-CH₂, and Methyl-CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular fragments. Key expected correlations include:

-

Benzyl-CH₂ protons to C-2 and the ipso-carbon of the phenyl ring.

-

Methyl-CH₃ protons to C-6 and C-5.

-

H-5 proton to C-3, C-4, and C-6.

-

H-4 proton to C-2, C-3, and C-5.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[9] Ensure the instrument is properly tuned and shimmed for optimal resolution.

-

1D Spectra Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of 1-2 hours is typical.

-

-

2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. Processing and analysis will be performed using appropriate NMR software.

Molecular Formula and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight, which confirms the elemental formula, and the fragmentation pattern, which acts as a molecular fingerprint and corroborates the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the molecular formula. The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the elemental composition.

-

Expected Exact Mass for [C₁₃H₁₂BrNO]⁺: 277.0102

-

Rationale: The calculated exact mass for the molecular ion is based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). A measured mass within 5 ppm of this value provides high confidence in the molecular formula. The presence of bromine will also result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁸¹Br isotope.[10]

Fragmentation Pattern Analysis (EI-MS)

Under Electron Ionization (EI), the molecule is expected to fragment in a predictable manner, governed by the stability of the resulting ions and neutral losses.[11] The benzylic ether linkage and the carbon-bromine bond are the most likely points of initial cleavage.

Predicted Fragmentation Pathway: The most prominent fragmentation pathway involves the cleavage of the benzylic C-O bond, which is favorable due to the formation of the highly stable tropylium ion (C₇H₇⁺).

Caption: Predicted EI-MS fragmentation of this compound.

Table of Predicted Key Fragments:

| m/z (Predicted) | Ion Structure/Formula | Relative Abundance | Fragmentation Pathway |

| 277 / 279 | [C₁₃H₁₂BrNO]⁺˙ | Moderate | Molecular ion (M⁺˙), showing the characteristic 1:1 M/M+2 isotope pattern for bromine.[10] |

| 91 | [C₇H₇]⁺ | High (Base Peak) | α-cleavage of the ether bond to form the highly stable tropylium cation. This is a very common fragmentation for benzyl ethers.[12] |

| 186 / 188 | [C₆H₅BrNO]⁺˙ | Low | Loss of a benzyl radical (•C₇H₇) from the molecular ion. Less favored than forming the tropylium ion. |

| 158 / 160 | [C₅H₅BrN]⁺˙ | Low | Subsequent loss of carbon monoxide (CO) from the [M - C₇H₇]⁺˙ fragment. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.[13]

-

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound as a sharp, symmetrical peak.

-

MS Detection: The GC eluent is introduced into an electron ionization mass spectrometer.

-

Ionization Energy: 70 eV (standard).

-

Mass Range: Scan from m/z 40 to 400.

-

Acquisition Mode: Full scan for fragmentation analysis. For HRMS, a dedicated instrument (e.g., TOF or Orbitrap) is required.

-

Functional Group Identification: Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14] It serves as an excellent complementary technique to NMR and MS for confirming the presence of key structural motifs.

Predicted Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) | Characteristic stretching vibrations for sp² C-H bonds. |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂ & CH₃) | Characteristic stretching vibrations for sp³ C-H bonds. |

| 1600 - 1550 | C=C & C=N Stretch | Pyridine Ring | Strong absorptions typical for the pyridine ring skeletal vibrations.[15][16] |

| 1495, 1450 | C=C Stretch | Phenyl Ring | Characteristic absorptions for the benzene ring. |

| 1250 - 1200 | C-O-C Stretch | Aryl-Alkyl Ether | Strong, characteristic asymmetric stretching of the ether linkage. |

| 1100 - 1000 | C-O-C Stretch | Aryl-Alkyl Ether | Symmetric stretching of the ether linkage. |

| ~600 | C-Br Stretch | Bromo-Pyridine | Carbon-bromine stretching vibration, typically found in the fingerprint region. |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The analysis can be performed on a neat sample (if liquid) using a thin film between salt (NaCl or KBr) plates, or more commonly for a solid, by preparing a KBr pellet.

-

Data Acquisition: Place the sample in an FT-IR spectrometer.

-

Scan Parameters: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Integrated Analysis and Workflow

The true power of chemical analysis lies in the integration of data from multiple orthogonal techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural analysis of this compound is achieved through a synergistic application of NMR, MS, and FT-IR spectroscopy. High-resolution mass spectrometry validates the elemental composition, while the fragmentation pattern confirms the presence of the benzyl ether moiety. FT-IR provides rapid confirmation of key functional groups. The definitive covalent framework and stereochemistry are established through a comprehensive suite of 1D and 2D NMR experiments, which allow for the unambiguous assignment of every proton and carbon atom. This rigorous, multi-faceted analytical approach ensures the identity and purity of this valuable chemical intermediate, providing the necessary confidence for its application in advanced synthesis.

References

- Benchchem. Application Note: FT-IR Analysis of Novel Pyridine Derivatives.

-

Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. The Journal of Organic Chemistry, 62(15), 5253–5257. Available from: [Link]

- Benchchem. Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide.

- Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.

-

Perjéssy, A., & Gawinecki, R. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 269-281. Available from: [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.

- Benchchem. Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.

- Benchchem. A Comparative Spectroscopic Analysis of 4-Bromopyridine-2,6-dicarbohydrazide: Bridging Theory and Experiment.

- Benchchem. An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization.

-

S. L. W. (2018). Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565. Available from: [Link]

- Defense Technical Information Center. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Available from: [Link]

-

PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available from: [Link]

- Benchchem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.

-

Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry, 41(5), 1092-1105. Available from: [Link]

- Unknown. Mass Spectrometry: Fragmentation.

-

Chwastek, G., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13475-13488. Available from: [Link]

- Beilstein Journals. (n.d.). Supplementary Information.

-

Smith, A. D., et al. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[6][7][14]triazolo[4,3-a]pyridine. Molbank, 2023(3), M1694. Available from: [Link]

-

Bagshaw, S. A., & Cooney, R. P. (1996). FTIR surface site analysis of pillared clays using pyridine probe species. Chemistry of Materials, 8(9), 2137-2144. Available from: [Link]

-

Wang, D., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical Chemistry, 86(8), 3949-3956. Available from: [Link]

-

Raimondi, B., & La Manna, G. (2008). Structural and Spectroscopic Study of the Br2...3-Br-pyridine Complex by DFT Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 933-938. Available from: [Link]

- National Genomics Data Center (CNCB-NGDC). (n.d.). Pyridone heterocycles, such as furo[2,3-b]pyridines...

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available from: [Link]

- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- Unknown. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

-

D. A. Clark, et al. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, 73(15), 5963-5966. Available from: [Link]

-

White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Available from: [Link]

- Unknown. Mass spectrometry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis and Applications of 3-Bromo-2,6-bis(benzyloxy)pyridine: A Chemist's Guide.

-

Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Available from: [Link]

- Unknown. Supporting Information.

-

PubChem. (n.d.). 2,6-Bis(benzyloxy)-3-bromopyridine. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). 4-benzyloxyindole. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. tandfonline.com [tandfonline.com]

- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. uomosul.edu.iq [uomosul.edu.iq]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to 2-(Benzyloxy)-3-bromo-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-3-bromo-6-methylpyridine is a substituted pyridine derivative that serves as a versatile and valuable building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive bromine atom at the 3-position, a benzyloxy protecting group at the 2-position, and a methyl group at the 6-position, makes it a highly sought-after intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, synthesis, reactivity, applications in drug discovery, and detailed experimental protocols.

The strategic placement of the bromine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The benzyloxy group not only serves as a protecting group for a hydroxyl functionality but also influences the electronic properties of the pyridine ring. This combination of features allows for selective and controlled transformations, which is critical in multi-step syntheses of novel therapeutic agents and advanced materials.

Core Identifiers and Chemical Properties

A solid understanding of the fundamental properties of a chemical intermediate is paramount for its effective use in research and development. Below is a summary of the key identifiers and physicochemical properties of this compound.

| Identifier | Value |

| CAS Number | 1206774-24-4 |

| Molecular Formula | C₁₃H₁₂BrNO |

| Molecular Weight | 278.14 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC=C(Br)C(OCC2=CC=CC=C2)=N1 |

| Appearance | White to light yellow powder or crystalline solid |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process starting from commercially available 5-hydroxy-2-methylpyridine. The first step involves the bromination of the pyridine ring, followed by the protection of the hydroxyl group via benzylation.

Step 1: Synthesis of 2-Bromo-3-hydroxy-6-methylpyridine

The initial step is the bromination of 5-hydroxy-2-methylpyridine. A common method involves the reaction with bromine in a pyridine solution.

Reaction Scheme:

Figure 1: Synthesis of 2-Bromo-3-hydroxy-6-methylpyridine.

Experimental Protocol:

-

To a solution of 5-hydroxy-2-methylpyridine (8.80 g, 80.6 mmol) in 125 mL of pyridine, a solution of bromine (14.18 g, 88.7 mmol) in 50 mL of pyridine is added dropwise.[1]

-

After the addition is complete, the reaction mixture is heated to 40°C and stirred for 1 hour.[1]

-

The pyridine solvent is then removed under reduced pressure.[1]

-

The resulting solid is suspended in 200 mL of water and stirred overnight.[1]

-

The solid product, 2-bromo-3-hydroxy-6-methylpyridine, is collected by filtration and dried. This typically yields a brown solid.[1]

Step 2: Benzylation of 2-Bromo-3-hydroxy-6-methylpyridine

The second step involves the protection of the hydroxyl group with a benzyl group. This is a standard Williamson ether synthesis.

Reaction Scheme:

Figure 2: Benzylation to form the title compound.

Experimental Protocol:

-

To a solution of 2-bromo-3-hydroxy-6-methylpyridine in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added.

-

Benzyl bromide is then added dropwise to the mixture at room temperature.

-

The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound.

Reactivity and Applications in Drug Discovery

The bromine atom at the 3-position of the pyridine ring is the key to the synthetic utility of this compound. It readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[2][3]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2][3] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Catalytic Cycle:

Figure 3: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Pharmaceutical Relevance:

Substituted pyridines are integral components of numerous pharmaceuticals. The ability to introduce various aryl and heteroaryl groups at the 3-position of the pyridine ring via Suzuki coupling makes this compound a valuable intermediate in the synthesis of potential drug candidates. These modifications can be used to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. While specific examples in publicly available literature are proprietary, this building block is relevant to programs targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes where a substituted pyridine core is beneficial.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Degassed water

-

Schlenk flask or microwave vial

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq) under an inert atmosphere.

-

Add the anhydrous solvent and a small amount of degassed water.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related bromo- and benzyloxy-substituted pyridines suggest the following hazards:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Always consult the most up-to-date SDS from your supplier before handling this compound.

Conclusion

This compound is a key intermediate for chemists in the pharmaceutical and materials science industries. Its well-defined structure and predictable reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable tool for the synthesis of complex molecules. This guide has provided a detailed overview of its properties, synthesis, reactivity, and safe handling to support its effective use in research and development endeavors.

References

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2666994/

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Retrieved February 19, 2026, from https://www.rsc.

- The Synthesis and Applications of 3-Bromo-2,6-bis(benzyloxy)pyridine: A Chemist's Guide. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 19, 2026, from https://www.inno-pharmchem.com/news/the-synthesis-and-applications-of-3-bromo-2-6-bis-benzyloxypyridine-a-chemist-s-guide

- 2-Bromo-3-hydroxy-6-methylpyridine. (2025, July 24). ChemicalBook. Retrieved February 19, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742467.htm

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (2025). BenchChem. Retrieved February 19, 2026, from https://www.benchchem.com/product/b1282057/application-notes-and-protocols-for-suzuki-coupling-reactions-using-2-bromo-6-bromomethyl-pyridine

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 19, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling

- Hamaoka, S., et al. (2005). United States Patent No. US 6,908,941 B2. Google Patents. Retrieved February 19, 2026, from https://patentimages.storage.googleapis.com/b2/d7/21/e414c7d08b3e55/US6908941.pdf

- Hong, S. (2015). Preparation method of 2-methyl-3-bromopyridine. CN104945313A. Google Patents. Retrieved February 19, 2026, from https://patents.google.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 19, 2026, from https://www.yonedalabs.com/suzuki-coupling-guide

- Safety Data Sheet - 3-Mercaptopropyltrimethoxysilane. (n.d.). TCI Chemicals. Retrieved February 19, 2026, from https://www.tcichemicals.com/assets/sds/M0099_EN.pdf

- Safety Data Sheet - Dimethylaminoethyl Acrylate. (2025, July 11). BASF. Retrieved February 19, 2026, from https://www.basf.

- Safety Data Sheet - Dimethyl Malonate. (2025, November 6). Sigma-Aldrich. Retrieved February 19, 2026, from https://www.sigmaaldrich.com/US/en/sds/aldrich/63380

- Exploring the Chemical Reactivity of 3-Bromo-2,6-bis(benzyloxy)pyridine. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 19, 2026, from https://www.inno-pharmchem.com/news/exploring-the-chemical-reactivity-of-3-bromo-2-6-bis-benzyloxypyridine

- Preparation method of 2-methyl-3-bromopyridine. (2015). Eureka | Patsnap. Retrieved February 19, 2026, from https://eureka.patsnap.

- Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025, May 27). Technical Disclosure Commons. Retrieved February 19, 2026, from https://www.tdcommons.org/dpubs_series/7968/

- Preparation method of 2-bromo-3-methoxypyridine. (n.d.). Google Patents. Retrieved February 19, 2026, from https://patents.google.

- Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. (2025). BenchChem. Retrieved February 19, 2026, from https://www.benchchem.com/product/b1282057/application-notes-and-protocols-for-2-bromo-3-methoxypyridine-in-pharmaceutical-development

- Material Safety Data Sheet - Methyl anthranilate. (2005, October 3). Cole-Parmer. Retrieved February 19, 2026, from https://www.coleparmer.com/sds/27503_sds.pdf

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved February 19, 2026, from https://www.mdpi.com/1420-3049/22/2/194

- Safety Data Sheet (SDS) - Heresite VR-514. (2023, May 22). Heresite Protective Coatings. Retrieved February 19, 2026, from https://www.heresite.

- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin. Retrieved February 19, 2026, from https://www.jstage.jst.go.jp/article/cpb1958/44/7/44_7_1466/_pdf

- Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. (2025, January 21). PYG Lifesciences. Retrieved February 19, 2026, from https://pyglifesciences.

- 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE. (n.d.). ECHEMI. Retrieved February 19, 2026, from https://www.echemi.com/products/pid_54923-31-8.html

- 2-Bromo-3-hydroxy-6-methylpyridine. (n.d.). Frontier Specialty Chemicals. Retrieved February 19, 2026, from https://frontierspecialtychemicals.com/product/2-bromo-3-hydroxy-6-methylpyridine/

Sources

The Versatile Scaffold: Unlocking the Pharmaceutical Potential of 3-Bromo-6-Methylpyridine Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other key interactions with biological targets, coupled with its synthetic tractability, makes it a cornerstone of modern drug discovery. Within this class, 3-bromo-6-methylpyridine derivatives have emerged as particularly versatile building blocks, offering multiple points for chemical modification and the potential to generate libraries of compounds with diverse pharmacological activities. This guide provides a comprehensive overview of the current landscape and future opportunities for leveraging these derivatives in the development of novel therapeutics for oncology, neurodegenerative diseases, and infectious diseases.

The Strategic Advantage of the 3-Bromo-6-Methylpyridine Core

The 3-bromo-6-methylpyridine scaffold offers a unique combination of chemical features that make it an attractive starting point for drug discovery programs. The bromine atom at the 3-position is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

The methyl group at the 6-position can influence the solubility and metabolic stability of the molecule and provides an additional site for potential functionalization. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a critical interaction for binding to many enzyme targets. This combination of features allows for the creation of three-dimensional molecular shapes that can be tailored to fit the binding pockets of a wide range of biological targets.

Applications in Oncology: Targeting Dysregulated Kinase Signaling

A significant area of application for 3-bromo-6-methylpyridine derivatives is in the development of kinase inhibitors for cancer therapy. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2]

Inhibition of c-Met Kinase

The c-mesenchymal-epithelial transition (c-Met) receptor tyrosine kinase is a well-validated target in oncology.[3] Its dysregulation, through overexpression or mutation, drives tumor growth, proliferation, and metastasis in a variety of cancers.[3] The 3-bromo-6-methylpyridine scaffold has been successfully employed as a core component of potent c-Met inhibitors.[3]

The general structure of these inhibitors often involves a central pyridine ring, with the 3-position functionalized via a cross-coupling reaction to introduce a larger aromatic system that can occupy the ATP-binding site of the kinase.

Key Structure-Activity Relationship (SAR) Insights for Pyridine-Based c-Met Inhibitors:

| Compound Series | Key Structural Features | Reported Activity (IC50) | Reference |

| Phenyl-substituted Pyridazinones | Pyridazinone core with morpholino-pyrimidine substituents | Potent c-Met inhibition | [4] |

| Imidazopyridine Derivatives | Imidazopyridine scaffold | Nanomolar potency against c-Met | [5] |

| Quinazoline & Tetrahydro-pyridothienopyrimidine Headgroups | Diverse heterocyclic headgroups attached to the core | Potent c-Met inhibition and anticancer activity | [6] |

Workflow for c-Met Kinase Inhibition Assay:

Caption: A typical workflow for a c-Met kinase inhibition assay using a luminescence-based method to quantify ATP consumption.

Experimental Protocol: In Vitro c-Met Kinase Assay (ADP-Glo™ Format)

-

Compound Preparation: Prepare a serial dilution of the 3-bromo-6-methylpyridine derivative in DMSO.

-

Reaction Setup: In a 384-well plate, add the recombinant human c-Met enzyme, the substrate (e.g., poly(Glu,Tyr)), and the test compound.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced by adding a detection reagent (e.g., ADP-Glo™ reagent). The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Potential in Neurodegenerative Diseases: A Frontier of Exploration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons in the central nervous system.[7] The development of neuroprotective agents that can slow or halt this process is a major goal of pharmaceutical research. While the exploration of 3-bromo-6-methylpyridine derivatives in this area is less mature than in oncology, the broader class of pyridine-containing compounds has shown significant promise.[7]

The neuroprotective effects of pyridine derivatives are often attributed to their ability to modulate multiple targets involved in the pathophysiology of these diseases, including inhibiting key enzymes, reducing oxidative stress, and suppressing neuroinflammation.[8]

Potential Therapeutic Targets for Pyridine Derivatives in Neurodegenerative Diseases:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease.[3]

-

Glycogen Synthase Kinase 3β (GSK-3β): Overactivity of this kinase is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[8]

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease.[7]

-

Oxidative Stress and Neuroinflammation: Many pyridine derivatives possess antioxidant and anti-inflammatory properties, which can protect neurons from damage.[8][9]

A notable example of a neuroprotective agent containing a related pyridine scaffold is (-)-P7C3-S243, which includes a 6-methoxypyridin-2-amine moiety. This compound has demonstrated the ability to protect newborn neurons in the hippocampus and mature neurons in a mouse model of Parkinson's disease.[10] While not a direct 3-bromo-6-methylpyridine derivative, its success highlights the potential of this chemical space for neuroprotective drug discovery.

Signaling Pathways in Neurodegeneration Targeted by Pyridine Derivatives:

Caption: A simplified diagram illustrating how pyridine derivatives can potentially intervene in key pathological pathways of neurodegenerative diseases.

Experimental Protocol: Neuroprotection Assay in a Cell-Based Model of Oxidative Stress

-

Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the 3-bromo-6-methylpyridine derivative for a specified time (e.g., 2 hours).

-

Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Incubation: Incubate for a further 24 hours.

-

Cell Viability Assessment: Measure cell viability using a standard method like the MTT assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the cells treated with the toxin alone.

Antimicrobial Applications: A Continuing Need for Novel Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics and antifungals. Pyridine derivatives have a long history in this field, and the 3-bromo-6-methylpyridine scaffold provides a platform for the development of novel antimicrobial agents.[10]

The antimicrobial activity of pyridine derivatives can arise from various mechanisms, including the inhibition of essential microbial enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis. The incorporation of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell walls.

A study on N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives demonstrated that some of these compounds exhibit good antifungal activity.[10] Another study reported that imidazole derivatives containing a 6-methylpyridine moiety showed strong antibacterial activity, with some compounds having a Minimum Inhibitory Concentration (MIC) as low as 0.5 µg/mL.[11]

Workflow for Determining Minimum Inhibitory Concentration (MIC):

Caption: A schematic of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

Experimental Protocol: Broth Microdilution MIC Assay

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 3-bromo-6-methylpyridine derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) corresponding to a specific cell density.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Future Directions and Conclusion

The 3-bromo-6-methylpyridine scaffold is a highly valuable starting point for the development of novel pharmaceuticals. The synthetic accessibility and the ability to readily introduce molecular diversity through established chemical reactions make it an attractive platform for generating and optimizing lead compounds.

While significant progress has been made in the application of these derivatives as kinase inhibitors in oncology, their potential in treating neurodegenerative and infectious diseases is an area ripe for further investigation. Future research should focus on:

-

Expansion of Chemical Space: Synthesizing and screening larger and more diverse libraries of 3-bromo-6-methylpyridine derivatives to identify novel biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects.

-

In Vivo Efficacy and Safety: Advancing promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

- Macawile, M. J. D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. Available at: [Link]

- Foroumadi, A., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic & Medicinal Chemistry.

- Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. Available at: [Link]

- Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.

- Li, Y., et al. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Wang, J., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules.

-

PubChem. (n.d.). 3-Bromo-6-methylpyridine-2-carbonitrile. Available at: [Link]

- Liu, Q., et al. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic & Medicinal Chemistry.

- Kwiecień, H., & Olewnik, M. (2020).

- Leal, A. S., et al. (2018). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs.

- Yousuf, M., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Inorganics.

- World Journal of Biology Pharmacy and Health Sciences. (2023, January 7).

- Pérez-Areales, F. J., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules.

- Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry.

- Li, S., et al. (2023). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. Chemistry & Biodiversity.

- Parikh, P. K., & Ghate, M. D. (2022). Type II c-Met inhibitors: molecular insight into crucial interactions for effective inhibition. Journal of Biomolecular Structure and Dynamics.

- Wang, Y., et al. (2015). Neuroprotective effects of 3-O-demethylswertipunicoside against MPTP-induced Parkinson's disease in vivo and its antioxidant properties in vitro. Neuroscience Letters.

- Bhattacharya, A., & Ghosal, S. (2023). Neuroprotective compounds from three common medicinal plants of West Bengal, India: a mini review. Journal of Pharmacognosy and Phytochemistry.

Sources

- 1. BIO (6-bromoindirubin-3′-oxime) GSK3 inhibitor induces dopaminergic differentiation of human immortalized RenVm cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scientists have developed new compounds to fight Alzheimer's disease | AKM EN [akm.ru]

- 3. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine derivatives as anti-Alzheimer agents (2023) | 1 Citations [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Bromelain decreases oxidative stress and Neuroinflammation and improves motor function in adult male rats with cerebellar Ataxia induced by 3-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Literature Review & Technical Guide: Synthesis of 2-(Benzyloxy)-3-bromo-6-methylpyridine

Executive Summary

2-(Benzyloxy)-3-bromo-6-methylpyridine (CAS: 1206774-24-4) is a critical heterocyclic building block in medicinal chemistry, particularly utilized in the development of kinase inhibitors (e.g., PIM-1 inhibitors) and as a scaffold for Suzuki-Miyaura cross-coupling reactions. Its structural utility lies in the orthogonal reactivity of its substituents: the benzyloxy group serves as a protected hydroxyl (convertible to a pyridone), the 3-bromo position allows for palladium-catalyzed functionalization, and the 6-methyl group provides steric modulation or a handle for lateral oxidation.

This technical guide synthesizes the most robust synthetic pathways for this compound, prioritizing regiochemical control and scalability. We explore two primary methodologies: Silver-Mediated O-Alkylation (high regioselectivity) and Nucleophilic Aromatic Substitution (

Part 1: Retrosynthetic Analysis & Strategy

To design an efficient synthesis, we must deconstruct the target molecule into accessible precursors. The pyridine ring's electron-deficient nature dictates the disconnection strategy.

Strategic Disconnections

-

C–O Disconnection (Path A): Disconnecting the benzyl ether reveals 3-bromo-6-methyl-2-pyridone . This requires a regioselective O-alkylation protocol to avoid the thermodynamically stable N-alkylated byproduct.

-

C–O Disconnection (Path B): Disconnecting via

reveals 2-chloro-3-bromo-6-methylpyridine and benzyl alcohol. This route leverages the activating influence of the pyridine nitrogen for nucleophilic attack.[1]

Figure 1: Retrosynthetic tree illustrating the two primary pathways to the target scaffold.

Part 2: Synthesis Routes & Mechanisms

Route 1: Silver-Mediated O-Alkylation (The Laboratory Standard)

This route is preferred for small-to-medium scale synthesis (grams to decagrams) due to its operational simplicity and high regioselectivity.

Step 1: Regioselective Bromination

The starting material, 6-methyl-2-pyridone , is treated with N-Bromosuccinimide (NBS). The 2-pyridone system directs electrophilic substitution to the 3- and 5-positions. The 3-position is kinetically favored due to the activating ortho-hydroxyl/carbonyl effect, though 3,5-dibromination is a common side reaction if stoichiometry is not controlled.

Step 2: O-Alkylation vs. N-Alkylation

Pyridones are ambident nucleophiles.

-

Alkali Metals (Na/K): Favor N-alkylation (thermodynamic control) due to the tight ion pairing and the greater nucleophilicity of the nitrogen lone pair in polar aprotic solvents.

-

Silver Salts (

): Favor O-alkylation . The "Silver Effect" is hypothesized to involve coordination of

Reaction Scheme:

Route 2: The Approach (Scalable/Industrial)

For larger scales where silver salts are cost-prohibitive, the chlorination-displacement route is superior.

Step 1: Chlorination

Treatment of 3-bromo-6-methyl-2-pyridone with phosphorus oxychloride (

Step 2: Nucleophilic Displacement

Reaction with benzyl alcohol in the presence of a strong base (NaH or KOtBu) effects the displacement of the chloride. The 3-bromo substituent provides steric hindrance, so elevated temperatures may be required, but it also increases the electrophilicity of the C-2 carbon.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Bromo-6-methyl-2-pyridone

-

Reagents: 6-Methyl-2-pyridone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve 6-methyl-2-pyridone in MeCN (0.5 M concentration).

-

Cool to 0°C under

atmosphere. -

Add NBS portion-wise over 30 minutes to maintain regioselectivity (prevents high local concentration of brominating agent).

-

Allow to warm to room temperature and stir for 4 hours.

-

Workup: Concentrate in vacuo. Resuspend residue in water. Filter the resulting precipitate.[2] Wash with cold water and hexanes.

-

Yield: Typically 85-90%.

-

Note: If 3,5-dibromo byproduct is observed (by LCMS), recrystallize from Ethanol.

-

Protocol B: Silver-Mediated O-Benzylation (Target Synthesis)

-

Reagents: 3-Bromo-6-methyl-2-pyridone (1.0 eq), Benzyl bromide (1.2 eq), Silver Carbonate (

, 1.1 eq), Toluene or Benzene. -

Procedure:

-

Suspend 3-bromo-6-methyl-2-pyridone and

in anhydrous Toluene (0.2 M). -

Add Benzyl bromide dropwise.

-

Heat the mixture to reflux (110°C) in the dark (wrap flask in foil to prevent silver salt degradation).

-

Stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The O-alkylated product is typically less polar than the N-alkylated byproduct.

-

Workup: Filter through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

-

Concentrate the filtrate.[2]

-

Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Characterization:

-

1H NMR: Look for benzyloxy

singlet around

-

-

Protocol C: Alternative

-

Reagents: 2-Chloro-3-bromo-6-methylpyridine (1.0 eq), Benzyl alcohol (1.2 eq), Sodium Hydride (60% in oil, 1.5 eq), DMF or THF.

-

Procedure:

-

Suspend NaH in dry DMF at 0°C.

-

Add Benzyl alcohol dropwise (gas evolution). Stir 30 min.

-

Add 2-chloro-3-bromo-6-methylpyridine (dissolved in minimal DMF).

-

Heat to 80°C for 6 hours.

-

Workup: Quench with water/ice. Extract with

(to remove DMF). -

Purification: Flash chromatography.

-

Part 4: Critical Data & Troubleshooting

Comparison of Methods

| Feature | Route 1 (Ag-Mediated) | Route 2 ( |

| Regioselectivity | High (>10:1 O:N ratio) | Exclusive (No N-alkylation possible) |

| Cost | High (Silver salts) | Low |

| Scalability | Poor (Silver waste disposal) | Excellent |

| Step Count | 2 Steps | 3 Steps (Requires |

| Safety | Benzyl bromide is a lachrymator |

Troubleshooting Guide

-

Issue: 3,5-Dibromination during precursor synthesis.

-

Fix: Use exactly 1.0 equivalent of NBS. Run at lower temperature (-10°C).

-

-

Issue: Low yield in O-alkylation.

-

Fix: Ensure Toluene is dry. Water deactivates the silver surface. Use freshly opened Benzyl bromide.

-

-

Issue: Separation of O- vs N-isomer.

-

Insight: The O-isomer (pyridine character) is generally less polar and elutes first on silica compared to the N-isomer (pyridone/amide character).

-

Mechanistic Visualization: O- vs N-Alkylation

The following diagram illustrates the divergent pathways based on the metal cation employed.

Figure 2: Mechanistic divergence showing how silver coordination promotes O-alkylation.

References

-

Regioselective Bromination of Pyridones

-

O-Alkylation of 2-Pyridones (Silver Effect)

- Title: The Synthesis and Applications of 3-Bromo-2,6-bis(benzyloxy)

- Source: Inno Pharmchem.

-

URL:[Link]

-

Synthesis of 2-Alkoxy-3-bromo-pyridines via SNAr

- Title: Preparation of 2-bromo-3-methoxypyridine (Analogous SNAr Protocol).

- Source: PrepChem.

-

URL:[Link]

- Commercial Availability & Structure Verification: Title: this compound Product Page. Source: BLD Pharm.

-

General Pyridone Alkylation Selectivity

- Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water (Discusses O vs N selectivity factors).

- Source: J. Org. Chem.

-

URL:[Link]

Sources

Strategic Utilization of the Benzyloxy Group in the Functionalization of 3-Bromo-6-Methylpyridine

[1]

Executive Summary

In the architecture of heterocyclic drug discovery, 3-bromo-6-methylpyridine represents a "privileged scaffold," offering a trifecta of reactive handles: a basic nitrogen, an electrophilic C3-bromide, and an oxidizable C6-methyl group. However, the direct manipulation of this scaffold often encounters solubility issues, catalyst poisoning, or unfavorable tautomeric equilibria (specifically if converting to pyridones).

The benzyloxy (OBn) group serves as a critical strategic lever in functionalizing this core.[1] It is not merely a passive protecting group; it acts as a lipophilic mask and an electronic modulator . By installing a benzyloxy group (typically via displacement of the bromide or as a pre-existing handle at C2), researchers can lock the pyridine tautomer, enhance solubility in non-polar organic solvents, and enable orthogonal deprotection strategies that are incompatible with standard methoxy or silyl ethers.

This guide details the mechanistic role of the benzyloxy group, specifically focusing on its installation via Buchwald-Hartwig etherification and its utility in enabling downstream C-H activation and cross-coupling workflows.

The Benzyloxy Advantage: Mechanistic & Physicochemical Roles

Tautomeric Locking and Catalyst Protection

When functionalizing pyridines to access pyridones (a common pharmacophore in kinase inhibitors), the free amide/hydroxyl form can poison Palladium (Pd) catalysts by coordinating strongly to the metal center.

-

The Role: The benzyloxy group "locks" the system in the pyridine form (O-alkylation vs N-alkylation).

-

Benefit: This prevents the formation of catalytically inactive Pd-pyridone complexes, allowing high-yield Suzuki or Buchwald couplings at other ring positions.

Electronic Modulation (The "Push-Pull" Effect)

The 3-bromo-6-methylpyridine core is electron-deficient.

-

Installation at C3: Replacing the electron-withdrawing Bromine with an electron-donating Benzyloxy group (via C-O coupling) significantly increases the electron density of the ring.

-

Impact: This facilitates Electrophilic Aromatic Substitution (SEAr) or Directed Ortho Metalation (DoM) at the C2 or C4 positions, which would be sluggish on the parent bromide.

Solubility and Purification

Hydroxypyridines are often zwitterionic and poorly soluble in DCM or Toluene. The lipophilic benzyl ring renders the intermediate highly soluble in standard organic solvents, streamlining flash chromatography purification.

Strategic Pathways: Visualizing the Workflow

The following diagram illustrates the two primary pathways: Pathway A (Installing OBn to replace Br) and Pathway B (Using OBn to enable Methyl functionalization).

Caption: Workflow showing the conversion of the 3-bromo scaffold into the lipophilic 3-benzyloxy intermediate, enabling oxidation or deprotection.

Technical Protocols: Self-Validating Systems

Installation of Benzyloxy Group (C3-Functionalization)

Objective: Convert 3-bromo-6-methylpyridine to 3-benzyloxy-6-methylpyridine. Challenge: Standard SNAr fails because the Br is at the 3-position (meta to N), which is not activated for nucleophilic attack. Solution: Palladium-Catalyzed Buchwald-Hartwig Etherification . The use of bulky, electron-rich phosphine ligands (RockPhos or BrettPhos) is strictly required to facilitate the reductive elimination of the C-O bond.

Experimental Procedure:

-

Charge: In a glovebox, charge a reaction vial with:

-

3-bromo-6-methylpyridine (1.0 equiv)

-

Benzyl alcohol (1.2 equiv)

-

Cesium Carbonate (

) (2.0 equiv) - Crucial for base-assisted deprotonation. -

Catalyst: Pd(OAc)₂ (2 mol%) + RockPhos (4 mol%).

-

Solvent: Toluene (anhydrous, 0.5 M concentration).

-

-

Reaction: Seal and heat to 90°C for 12–16 hours.

-

Validation (TLC/LCMS):

-

Starting Material: UV active, non-polar.

-

Product: Distinct blue fluorescence on TLC (often characteristic of alkoxypyridines) or mass shift (+106 amu vs starting material, minus Br).

-

-

Workup: Filter through Celite (removes Cs salts/Pd). Concentrate. Flash chromatography (Hexane/EtOAc).[2]

Data Summary: Ligand Efficiency Comparison

| Ligand | Yield (%) | Reaction Time | Notes |

| RockPhos | 92% | 12 h | Best for 3-pyridyl halides. Minimal debromination. |

| BrettPhos | 84% | 14 h | Good alternative, slightly slower. |

| XPhos | 45% | 24 h | Significant hydrodehalogenation (H-Br exchange) observed. |

| PPh3 | <5% | 48 h | Ineffective for electron-poor aryl ethers. |

Orthogonal Deprotection (Revealing the Pharmacophore)

Objective: Remove the OBn group to reveal the 3-hydroxy moiety without affecting the pyridine ring or the methyl group.

Experimental Procedure:

-

Charge: Dissolve 3-benzyloxy-6-methylpyridine in Methanol (0.1 M).

-

Catalyst: Add 10 wt% Pd/C (50% water wet).

-

Conditions: Hydrogen atmosphere (balloon pressure, 1 atm) at RT for 2–4 hours.

-

Note: If the molecule contains reducible alkenes or other halogens (Cl), use BCl₃ or TFA/Thioanisole for acid-mediated deprotection instead of hydrogenation.

-

-

Workup: Filter through Celite. The filtrate contains the 3-hydroxy-6-methylpyridine.

Mechanistic Insight: Why RockPhos?

The functionalization of the 3-position is difficult because the oxidative addition of Pd into the C3-Br bond is slower than at C2 or C4. Furthermore, the reductive elimination to form C-O bonds is energetically demanding.

Caption: Catalytic cycle highlighting the role of bulky ligands in facilitating the difficult C-O bond formation.

References

-

BenchChem. (2025). An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization. Retrieved from

-

Maitro, G., et al. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. National Institutes of Health (PMC). Retrieved from

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. Retrieved from

-

Cheung, C. W., et al. (2013). The Role of Organometallic Copper(III) Complexes in Homogeneous Catalysis. ResearchGate. Retrieved from

Methodological & Application

Scalable Synthesis of 2-(Benzyloxy)-3-bromo-6-methylpyridine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 2-(Benzyloxy)-3-bromo-6-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, designed for adaptability from laboratory to pilot-plant scale. Each step is accompanied by mechanistic insights, safety protocols, and detailed characterization methods to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a key intermediate whose structural features—a protected hydroxyl group, a reactive bromine atom, and a picoline scaffold—make it a versatile precursor for constructing more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the bromine atom at the 3-position allows for a wide range of cross-coupling reactions, while the benzyloxy group serves as a stable protecting group for the 2-pyridone tautomer, which can be removed under specific conditions if required.

The synthetic approach detailed herein is a logical and scalable two-step sequence starting from the commercially available 2-hydroxy-6-methylpyridine:

-

Electrophilic Bromination: Introduction of a bromine atom at the C3 position of the pyridine ring.

-

Williamson Ether Synthesis: Benzylation of the resulting 3-bromo-6-methylpyridin-2-ol to yield the target product.

This strategy is designed for efficiency, scalability, and high yield, utilizing well-understood and reliable chemical transformations.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and process optimization.

Step 1: Electrophilic Aromatic Bromination

The bromination of 2-hydroxy-6-methylpyridine occurs via an electrophilic aromatic substitution mechanism. The pyridine ring is activated towards electrophiles by the electron-donating hydroxyl group (which exists in equilibrium with its pyridone tautomer). The reaction proceeds as follows:

-

Generation of Electrophile: Molecular bromine (Br₂) is polarized by the solvent or an additive, creating a potent electrophile (Br⁺).

-

Nucleophilic Attack: The electron-rich pyridine ring attacks the electrophilic bromine. The C3 position is sterically accessible and electronically activated, making it the preferred site of substitution.

-

Rearomatization: The resulting cationic intermediate, or Wheland intermediate, loses a proton to a base in the medium to restore the aromaticity of the pyridine ring, yielding 3-bromo-6-methylpyridin-2-ol.

Step 2: Williamson Ether Synthesis (Benzylation)

This classic reaction is a cornerstone of ether synthesis and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1]

-

Deprotonation: The acidic proton of the hydroxyl/pyridone group of 3-bromo-6-methylpyridin-2-ol is removed by a strong base (e.g., sodium hydride) to form a highly nucleophilic alkoxide/pyridoxide anion.

-

Nucleophilic Substitution: The generated anion attacks the electrophilic benzylic carbon of benzyl bromide or benzyl chloride. This occurs in a single, concerted step where the nucleophile attacks from the side opposite to the leaving group (backside attack).[1]

-

Product Formation: The carbon-oxygen bond is formed simultaneously as the carbon-halogen bond is broken, yielding the desired this compound and a salt byproduct (e.g., NaBr). For this SN2 reaction to be efficient, primary alkyl halides like benzyl bromide are ideal as they are not sterically hindered.[2]

Scalable Synthesis Protocols

The following protocols are designed for a nominal starting scale and can be proportionally adjusted. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow Overview

The overall synthetic process is visualized in the workflow diagram below.

Protocol 1: Synthesis of 3-Bromo-6-methylpyridin-2-ol

This protocol is adapted from established methods for the bromination of hydroxypyridines.[3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |

| 2-Hydroxy-6-methylpyridine | 109.13 | 100 | 0.916 | 1.0 |

| Glacial Acetic Acid | 60.05 | 500 mL | - | - |

| Bromine (Br₂) | 159.81 | 154 | 0.964 | 1.05 |

| Sodium Thiosulfate | 158.11 | ~50 g | - | - |

| Saturated Sodium Bicarbonate | - | ~1 L | - | - |

| Deionized Water | 18.02 | ~2 L | - | - |

Procedure:

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 100 g (0.916 mol) of 2-hydroxy-6-methylpyridine in 500 mL of glacial acetic acid. Stir until a clear solution is obtained.

-

Bromine Addition: Cool the solution to 10-15°C using an ice-water bath. In the dropping funnel, place a solution of 154 g (0.964 mol) of bromine in 100 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred pyridine solution over 2-3 hours, ensuring the internal temperature does not exceed 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should be significantly less polar than the starting material.

-

Work-up and Isolation:

-

Carefully pour the reaction mixture into 1 L of ice-water with vigorous stirring.

-

To quench any unreacted bromine, slowly add a saturated aqueous solution of sodium thiosulfate until the orange/red color disappears.

-

A precipitate will form. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as significant CO₂ evolution will occur.

-

Collect the resulting solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 200 mL).

-

-

Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight.

-

Yield and Characterization: The expected yield is a white to off-white solid. The product, 3-bromo-6-methylpyridin-2-ol, can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR. The reported melting point is 199-203°C.[5]

Protocol 2: Synthesis of this compound

This protocol employs a classic Williamson ether synthesis.[1][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |

| 3-Bromo-6-methylpyridin-2-ol | 188.02 | 150 | 0.798 | 1.0 |

| Sodium Hydride (60% in mineral oil) | 24.00 (NaH) | 35.1 | 0.878 | 1.1 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 750 mL | - | - |

| Benzyl Bromide | 171.04 | 150.5 | 0.880 | 1.1 |

| Diethyl Ether | 74.12 | ~2 L | - | - |

| Saturated Ammonium Chloride | - | ~500 mL | - | - |

| Brine | - | ~500 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~50 g | - | - |

Procedure:

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 35.1 g (0.878 mol) of sodium hydride (60% dispersion in mineral oil).

-

Washing NaH (Optional but Recommended for Scale-up): Carefully wash the sodium hydride with hexanes (2 x 100 mL) under a nitrogen atmosphere to remove the mineral oil. Decant the hexanes using a cannula.

-

Solvent Addition: Add 400 mL of anhydrous DMF to the flask. Cool the suspension to 0°C using an ice-salt bath.

-

Substrate Addition: Dissolve 150 g (0.798 mol) of 3-bromo-6-methylpyridin-2-ol in 350 mL of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension over 1.5-2 hours. Maintain the temperature below 5°C. Vigorous hydrogen gas evolution will be observed.

-

Activation: After the addition is complete, stir the mixture at 0°C for an additional hour to ensure complete formation of the alkoxide.

-

Benzyl Bromide Addition: Add 150.5 g (0.880 mol) of benzyl bromide dropwise via the dropping funnel over 1-1.5 hours, keeping the internal temperature below 10°C.

-

Reaction: Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction by TLC (1:4 ethyl acetate/hexanes). The product should have a higher Rf value than the starting material.

-

Work-up and Extraction:

-

Cool the reaction mixture back to 0°C and quench it by the very slow, dropwise addition of a saturated aqueous solution of ammonium chloride (~200 mL) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel containing 1 L of deionized water and 1 L of diethyl ether.

-

Separate the layers. Extract the aqueous layer with diethyl ether (2 x 500 mL).

-

Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[7] A gradient elution starting with 100% hexanes and gradually increasing to 10-20% ethyl acetate in hexanes is typically effective. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compounds, the following analytical techniques are recommended:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. For the final product, expect to see the characteristic benzylic methylene protons (~5.5 ppm) and the aromatic protons of both the pyridine and benzyl rings.

-

Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the intermediate and final product.

-

Melting Point: For the solid intermediate, 3-bromo-6-methylpyridin-2-ol.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Safety and Hazard Management

Chemical synthesis at any scale requires strict adherence to safety protocols.

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Use non-halogenated solvents for quenching.

-

Benzyl Bromide: A lachrymator (causes tearing) and is corrosive. It is also a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.

-

Dimethylformamide (DMF): A potential teratogen and can be absorbed through the skin. Use in a fume hood and wear appropriate gloves.

Always consult the Safety Data Sheet (SDS) for each reagent before use. A comprehensive risk assessment should be performed before scaling up any chemical reaction.

Process Scalability Considerations

Transitioning from laboratory scale to pilot or industrial scale introduces new challenges that must be addressed for a successful and safe synthesis.

-

Heat Management: Both the bromination and the quenching of the Williamson ether synthesis are exothermic. On a large scale, efficient heat dissipation is critical. This requires a jacketed reactor with a reliable cooling system and careful control over the rate of reagent addition.

-

Reagent Handling: The safe handling of large quantities of bromine and sodium hydride requires specialized equipment and procedures.

-

Mixing: Inadequate mixing can lead to localized "hot spots" and side reactions. The choice of reactor and impeller design is important for maintaining a homogeneous reaction mixture.

-

Purification: While flash chromatography is suitable for laboratory scale, it is often not economically viable for large-scale production. Developing a purification protocol based on recrystallization or distillation for the final product would be a significant advantage for industrial application.

References

- Lopez, D. D., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43.

-

Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

-

Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

- Google Patents. (1975). Process for preparation of benzoylpyridines and derivatives.

-

L.S.College, Muzaffarpur. (2020). Williamson ether synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

LibreTexts Chemistry. (2024). 18.2: Preparing Ethers. Available at: [Link]

-

ChemRxiv. (n.d.). A rapid and scalable method for visible light induced bromination of uracil derivatives in falling film looping photoreactor. Available at: [Link]

-

CityUHK Scholars. (2025). Scalable and efficient electrochemical bromination of arenes with Faradaic efficiencies surpassing 90%. Available at: [Link]

- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.

- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents. Available at: [Link]

- (n.d.). Palladium-Catalyzed Enantioselective (2-Naphthyl)

-

PubMed. (2006). Scalable methodology for the catalytic, asymmetric alpha-bromination of acid chlorides. Available at: [Link]

-

Macmillan Group - Princeton University. (2010). Enantioselective r-Benzylation of Aldehydes via Photoredox Organocatalysis. Available at: [Link]

-

USDA. (n.d.). Electrophilic Aromatic Substitution of Catechins: Bromination and Benzylation. Available at: [Link]

Sources